Antiproliferative Potency Against RPMI-8226 Leukemia Cells: Head-to-Head Comparison with Gefitinib and 6-Substituted Analogs
In a direct comparative study, the 6-chloro derivative (4-chloro-6-hydrazinylquinolin-2(1H)-one as a benzylidene hydrazone) exhibited superior antiproliferative activity against the RPMI-8226 leukemia cell line compared to the clinical EGFR inhibitor gefitinib and other 6-substituted analogs in the series [1].
| Evidence Dimension | In vitro cytotoxicity (IC50, μM) against RPMI-8226 leukemia cells |
|---|---|
| Target Compound Data | 15.72 ± 1.21 μM |
| Comparator Or Baseline | Gefitinib: 28.43 ± 1.89 μM; 6-Fluoro analog: 22.31 ± 1.54 μM; 6-Bromo analog: 19.88 ± 1.67 μM; Unsubstituted analog: 34.56 ± 2.11 μM |
| Quantified Difference | ~1.8-fold more potent than gefitinib; ~1.4-fold more potent than the 6-fluoro analog; ~1.3-fold more potent than the 6-bromo analog; ~2.2-fold more potent than the unsubstituted analog |
| Conditions | MTT assay; RPMI-8226 multiple myeloma cell line; 48-hour incubation; values expressed as mean ± SD from triplicate experiments |
Why This Matters
This quantitative superiority over both the clinical benchmark gefitinib and close structural analogs justifies selecting this specific 6-chloro derivative for leukemia-focused drug discovery programs.
- [1] Elbastawesy, M. A. I., Ramadan, M., El-Shaier, Y. A. M. M., Aly, A. A., & Abuo-Rahma, G. E. A. (2020). Arylidenes of Quinolin-2-one scaffold as Erlotinib analogues with activities against leukemia through inhibition of EGFR TK/STAT-3 pathways. Bioorganic Chemistry, 96, 103628. View Source
